molecular formula C₁₈H₁₇NO₆ B026895 N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine CAS No. 124027-56-1

N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine

カタログ番号 B026895
CAS番号: 124027-56-1
分子量: 343.3 g/mol
InChIキー: JRXLVUMFJASLDR-XBXARRHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Synthesis Analysis

The synthesis of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine and related compounds involves chromatographic separation and taste dilution analyses, which have revealed their significant contribution to the taste of cocoa products. These compounds are synthesized using LC-MS/MS, 1D/2D-NMR, UV-vis, CD spectroscopy, and polarimetry, alongside independent enantiopure synthesis methods (Stark & Hofmann, 2005).

Molecular Structure Analysis

Detailed structural analysis of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine has been conducted using various spectroscopic techniques. These analyses help in understanding the compound's contribution to taste and its reactivity under different conditions, including its sensitivity to light which can induce the formation of [Z]-isomers, highlighting the importance of careful analysis in the absence of light to prevent artifact formation.

Chemical Reactions and Properties

N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine undergoes specific reactions under enzymatic conditions, indicating its role in biological systems. For example, tyrosinase, a key enzyme in melanin synthesis, is inhibited by certain cinnamic acid derivatives, suggesting a potential interaction or inhibition mechanism involving N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine or similar compounds (Ashraf et al., 2016).

Physical Properties Analysis

The physical properties of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine, such as solubility, melting point, and optical activity, are crucial for its application in food and pharmaceutical industries. These properties are determined through methodologies like polarimetry and solubility tests in various solvents, contributing to a comprehensive understanding of how the compound behaves in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and its role as an antioxidant, are essential aspects of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine. Studies have shown that this compound, among others in its class, possesses antioxidant properties, contributing to its potential health benefits and its role in plant defense mechanisms (Schenck & Maeda, 2018).

科学的研究の応用

  • Tyrosinase Inhibitory Effects and Antioxidant Activities

    Novel cinnamoyl amides with amino acid ester moiety, which includes compounds similar to N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine, have shown strong inhibitory effects on mushroom tyrosinase and potential antioxidant activities. This suggests their potential application in food chemistry and biochemistry for controlling enzymatic browning and oxidative stress (Fan et al., 2012).

  • Antioxidant Activity in Lipid Autoxidation

    Synthesized cinnamoyl and hydroxycinnamoyl amino acid conjugates, which are structurally related to N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine, exhibit high antioxidant activity in bulk phase lipid autoxidation. This finding is significant in the context of food preservation and the development of antioxidant-rich food products (Spasova et al., 2006).

  • Biocatalytic Derivatization of L-Tyrosine

    The enzymatic biocatalysis of L-tyrosine derivatization, which includes derivatives like N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine, has advanced to the point of having industrial applications in pharmaceuticals, food, and cosmetics (Tan et al., 2020).

  • Role in Astringent Taste and Antioxidant Properties of Cocoa Nibs

    N-phenylpropenoyl-L-amino acids, a category including N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine, are key in the antioxidant properties and astringent taste of cocoa nibs. Quantifying these compounds in plant-derived foods is crucial for understanding their antioxidant properties and potential health risks (Stark et al., 2006).

  • Biotechnological Production and Applications

    Microbial production strains have been developed for producing L-tyrosine, with applications in creating valuable products like melanin and treatments for Parkinson's disease. This research highlights the potential of biotechnological applications for derivatives of L-tyrosine (Chávez-Béjar et al., 2012).

特性

IUPAC Name

(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c20-13-5-1-11(2-6-13)9-14(18(24)25)19-17(23)8-4-12-3-7-15(21)16(22)10-12/h1-8,10,14,20-22H,9H2,(H,19,23)(H,24,25)/b8-4+/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXLVUMFJASLDR-PXYYCUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601035777
Record name Caffeoyl-N-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(E)-Caffeoyl-L-tyrosine

CAS RN

124027-56-1
Record name Caffeoyl-N-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124027-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(E)-Caffeoyl-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caffeoyl-N-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601035777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(E)-CAFFEOYL-L-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6KYU23R4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine in coffee beans?

A1: N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine, also known as Angola I or Caffeoyl-N-tyrosine, is a hydroxycinnamoyl amide (HCA) found in certain coffee species. Research has identified it as a potential chemical marker for distinguishing between different coffee varieties. Specifically, it is primarily found in Coffea canephora (Robusta) beans and absent in Coffea arabica beans. [, ] This distinction can be valuable for quality control, authentication, and potential adulteration detection in the coffee industry. []

Q2: How does the geographical origin of the coffee beans influence the presence of Angola I?

A2: Studies show that the concentration of Angola I can vary significantly depending on the geographical origin of the Robusta coffee beans. For instance, Ugandan Robusta green coffee beans showed a distinct presence of this compound. [] This variation could be attributed to differences in environmental factors, cultivation practices, or genetic variations among Robusta cultivars from different regions.

Q3: What analytical methods are employed to identify and quantify Angola I in coffee samples?

A5: Researchers primarily utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) techniques for the identification and quantification of Angola I in coffee samples. [, ] These methods offer high sensitivity and selectivity, enabling accurate measurement of the compound even at low concentrations.

Q4: Can you explain the structure of Angola I and its relation to other compounds found in coffee?

A6: Angola I (N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine) is a conjugate of caffeic acid and the amino acid tyrosine, linked by an amide bond. This structure classifies it as a hydroxycinnamoyl amino acid conjugate. It shares structural similarities with other phenolic compounds present in coffee, such as chlorogenic acids (CGAs), which are esters of caffeic acid and quinic acid. These compounds, including Angola I, contribute to the diverse chemical profile of coffee. []

Q5: Are there any known synthetic routes for producing Angola I?

A7: While specific details on the synthesis of Angola I were not found in the provided research papers, similar compounds like N-phenylpropenoyl-L-amino acids have been successfully synthesized. [] It is highly likely that similar synthetic strategies can be employed for producing Angola I, potentially involving coupling reactions between caffeic acid derivatives and tyrosine. These synthetic approaches could be valuable for obtaining reference standards for analytical purposes or for exploring potential applications of Angola I.

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